1,5-Diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a nitrogen-containing heterocycle that has gained significant interest due to its unique structure and reactivity. This compound is often used as a ligand in coordination chemistry and as a catalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of piperidine derivatives. For example, the nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1,5-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The nitrogen atoms in the compound can donate electron pairs to metal ions, forming stable coordination complexes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar applications in drug discovery and organic synthesis.
1,2-Diazabicyclo[2.2.2]octane: A related compound with different structural features and reactivity.
Uniqueness
1,5-Diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
280-28-4 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
InChI Key |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.